molecular formula C66H119N21O22S B3029217 L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine CAS No. 587886-51-9

L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine

Cat. No. B3029217
M. Wt: 1590.8 g/mol
InChI Key: KPAXWJVUQQAPFD-KZVXTNNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine, also known as L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine, is a useful research compound. Its molecular formula is C66H119N21O22S and its molecular weight is 1590.8 g/mol. The purity is usually 95%.
The exact mass of the compound L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine is 1589.85592568 g/mol and the complexity rating of the compound is 3130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Activity in Smooth Muscle Preparations

A study by Bodanszky, Lin, and Said (1974) focused on synthesizing a peptide with a sequence similar to the vasoactive intestinal peptide (VIP), including a portion of the specified amino acid sequence. This research highlighted the peptide's capability to relax different smooth muscle preparations, indicating potential implications in regulating smooth muscle activity (Bodanszky, Lin, & Said, 1974).

Relation to Vasoactive Intestinal Peptide (VIP)

Another study by Bodanszky et al. (1974) synthesized an octacosapeptide with a sequence proposed for VIP. This peptide demonstrated systemic vasodilation and arterial blood pressure reduction in dogs, along with relaxation of isolated smooth muscle preparations. This research implies the potential role of similar peptide sequences in vascular and smooth muscle regulation (Bodanszky et al., 1974).

Applications in Insulin-Related Research

Katsoyannis, Zalut, and Tometsko (1967) described syntheses of peptides related to human insulin, encompassing segments of the specified amino acid sequence. This work contributes to understanding insulin structure and function, with implications in diabetes research (Katsoyannis, Zalut, & Tometsko, 1967).

Potential as a Prohormone

Bodanszky, Bodanszky, Deshmane, Martínez, and Said (1979) suggested that VIP, with a similar sequence to the specified peptide, could be a prohormone. This indicates potential applications in studying hormone regulation and enzymic fragmentation leading to shorter chains with hormonal activities (Bodanszky, Bodanszky, Deshmane, Martínez, & Said, 1979).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H119N21O22S/c1-30(2)23-40(57(100)78-37(16-14-21-73-66(71)72)55(98)77-36(15-12-13-20-67)54(97)80-39(19-22-110-11)53(96)75-34(9)65(108)109)76-48(94)26-74-52(95)43(27-88)83-56(99)38(17-18-46(68)92)79-58(101)41(24-31(3)4)81-64(107)51(35(10)91)87-61(104)44(28-89)84-59(102)42(25-47(69)93)82-63(106)50(33(7)8)86-60(103)45(29-90)85-62(105)49(70)32(5)6/h30-45,49-51,88-91H,12-29,67,70H2,1-11H3,(H2,68,92)(H2,69,93)(H,74,95)(H,75,96)(H,76,94)(H,77,98)(H,78,100)(H,79,101)(H,80,97)(H,81,107)(H,82,106)(H,83,99)(H,84,102)(H,85,105)(H,86,103)(H,87,104)(H,108,109)(H4,71,72,73)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAXWJVUQQAPFD-KZVXTNNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H119N21O22S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746664
Record name L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1590.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine

CAS RN

587886-51-9
Record name L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine
Reactant of Route 2
L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine
Reactant of Route 3
L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine
Reactant of Route 4
L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine
Reactant of Route 5
L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine
Reactant of Route 6
L-Valyl-L-seryl-L-valyl-L-asparaginyl-L-seryl-L-threonyl-L-leucyl-L-glutaminyl-L-serylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-methionyl-L-alanine

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